L-Thyroxine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

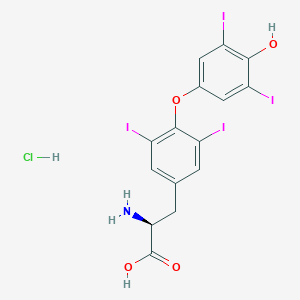

L-Thyroxine hydrochloride is a useful research compound. Its molecular formula is C15H12ClI4NO4 and its molecular weight is 813.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medical Uses

1. Treatment of Hypothyroidism

Levothyroxine is predominantly used to treat hypothyroidism, a condition where the thyroid gland does not produce sufficient hormones. This therapy is essential for maintaining normal metabolic functions and preventing symptoms such as fatigue, weight gain, and depression .

2. Management of Thyroid Cancer

Levothyroxine is also employed as an adjunct therapy in patients with thyroid cancer. After surgical removal of the thyroid gland, levothyroxine helps suppress the secretion of thyrotropin (TSH), which can stimulate cancerous growth .

3. Treatment of Goiter

The medication can be used to manage goiter by reducing TSH levels, thereby decreasing the size of the thyroid gland .

4. Subclinical Hypothyroidism

Levothyroxine is indicated for patients with subclinical hypothyroidism characterized by elevated TSH levels but normal free T4 levels. Treatment can help prevent progression to overt hypothyroidism and associated complications .

Pharmacological Insights

Levothyroxine acts by replacing or supplementing the deficient thyroid hormone. It is biochemically identical to naturally occurring T4 and is administered orally or intravenously depending on the clinical scenario .

Case Study 1: Early Treatment in Infants

A study involving 83 infants diagnosed with congenital hypothyroidism examined different initial doses of levothyroxine. Those receiving higher doses showed significantly better intellectual development at four years compared to those on lower doses. This highlights the importance of timely and adequate dosing in pediatric populations .

Case Study 2: Liquid vs. Tablet Formulations

Research comparing liquid formulations of levothyroxine with traditional tablets found that patients switching to liquid formulations experienced a significant reduction in TSH levels within 60-90 days. This suggests improved absorption and compliance among patients taking medications that interfere with thyroid hormone absorption, such as proton pump inhibitors and calcium supplements .

Data Table: Summary of Applications

Análisis De Reacciones Químicas

Metabolic Pathways

L-Thyroxine undergoes peripheral metabolism via deiodination and conjugation:

3.1 Deiodination

-

Type 1 Deiodinase : Converts T₄ to T₃ (active hormone) and reverse T₃ (rT₃, inactive).

-

Type 2 Deiodinase : Localizes in tissues like the brain and pituitary, maintaining T₃ levels.

-

Type 3 Deiodinase : Produces rT₃ and T₂ (inactive metabolites) .

3.2 Elimination

-

Hepatic Conjugation : T₄ and T₃ undergo glucuronidation and sulfation.

-

Enterohepatic Circulation : Conjugates are hydrolyzed in the intestine, reabsorbed, and eliminated via feces .

| Metabolic Step | Reaction | Key Enzymes/Process |

|---|---|---|

| Peripheral Conversion | T₄ → T₃ + rT₃ | Type 1 Deiodinase |

| Hepatic Degradation | T₄/T₃ → Glucuronides/Sulfates | UDP-glucuronosyltransferase |

| Fecal Elimination | Conjugates → Free T₄/T₃ | Intestinal hydrolysis |

Reactivity and Stability

4.1 pH-Dependent Stability

-

Deprotonation : The phenolic hydroxyl group of T₄ loses a proton (pKa ~8.5), forming a phenoxide ion.

-

Radical Formation : At physiological pH, deprotonation facilitates free radical generation during coupling reactions .

4.2 Drug Interactions

-

Gastric Acid Inhibitors : Proton pump inhibitors (PPIs) reduce absorption of solid levothyroxine formulations. Liquid formulations bypass this issue .

-

Chelating Agents : Calcium carbonate and iron supplements inhibit absorption by forming insoluble complexes .

Experimental Findings

5.1 Mutagenesis Studies

-

Glutamate (Glu) residues preceding acceptor tyrosines enhance T₄ synthesis by ~4-fold compared to lysine (K) or serine (S) mutants .

-

DFT Calculations : Deprotonation of diiodotyrosine (DIT) by Glu requires only 4 kcal/mol energy, confirming its role in facilitating coupling .

5.2 ESR Spectroscopy

Propiedades

Fórmula molecular |

C15H12ClI4NO4 |

|---|---|

Peso molecular |

813.33 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C15H11I4NO4.ClH/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);1H/t12-;/m0./s1 |

Clave InChI |

ZQKNYJRYGNGYOT-YDALLXLXSA-N |

SMILES isomérico |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N.Cl |

SMILES canónico |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.